molecular formula C10H14ClN3O2 B1280337 tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate CAS No. 240815-75-2

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

Cat. No.: B1280337
CAS No.: 240815-75-2
M. Wt: 243.69 g/mol
InChI Key: LWDIGNJIWGFYGA-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate protecting group at the 4-position, a chlorine substituent at the 2-position, and an amino group at the 5-position. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in medicinal chemistry to enhance stability during synthesis or modulate pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDIGNJIWGFYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458405
Record name tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-75-2
Record name tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution, where the primary amine reacts with Boc₂O in the presence of a base to form the carbamate. The reaction mechanism involves:

  • Deprotonation : The amine is deprotonated by a base (e.g., triethylamine) to generate a nucleophilic amide.
  • Nucleophilic Attack : The amide attacks the electrophilic carbonyl carbon of Boc₂O.
  • Elimination : A tert-butoxide group is released, leaving the Boc-protected amine.

Laboratory-Scale Synthesis

Standard Protocol

Parameter Value/Description
Substrate 5-Amino-2-chloropyridin-4-ylamine (or 5-amino-2-chloropyridine-4-carboxylic acid derivative)
Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
Temperature Room temperature (20–25°C) to reflux (40–60°C)
Reaction Time 2–8 hours
Yield Typically 80–90% (based on analogous pyridine derivatives)

Procedure :

  • Dissolve the amine in anhydrous solvent under inert atmosphere.
  • Add Boc₂O (1.1–1.5 eq) and Et₃N (1.0–1.5 eq).
  • Stir at room temperature for 2–4 hours or heat to 40–60°C for 1–2 hours.
  • Quench with water, extract with organic solvent, and purify via column chromatography.

Variations in Reaction Conditions

Variation Impact on Reaction Example Application
Base Choice DMAP enhances reaction rate but may increase side reactions (e.g., carbonate formation). Use DMAP for sterically hindered amines.
Solvent Polarity Polar aprotic solvents (MeCN) improve solubility of Boc₂O and base. Preferred for large-scale reactions.
Temperature Higher temperatures (60°C) accelerate reaction but risk decomposition. Limited to stable substrates.

Industrial-Scale Production

Process Optimization

Parameter Laboratory vs. Industrial Limitations
Solvent DCM/THF → Replaced by greener solvents (e.g., ethyl acetate) for cost reduction.
Stirring Agitation rates and cooling systems critical for exothermic reactions.
Purity Control HPLC monitoring to ensure >95% purity post-crystallization.

Key Steps :

  • Batch Reaction : Conduct in stainless steel reactors with precise temperature control.
  • Workup : Aqueous washes to remove unreacted Boc₂O and Et₃N.
  • Crystallization : Use ethanol/water or methanol to isolate the product.

Challenges and Mitigation Strategies

Challenge Solution
Low Reactivity Increase Boc₂O equivalents to 1.3–1.5 eq; use DMAP as a catalyst.
Byproduct Formation Minimize moisture exposure; use anhydrous conditions.
Steric Hindrance Use polar solvents (MeCN) to improve solubility of bulky intermediates.

Analytical Characterization

Technique Key Data
1H NMR Peaks at δ 1.45 (s, 9H, tert-butyl), 5.0 (s, 2H, NH₂), 7.5–8.5 (aromatic).
13C NMR Carbonyl at δ 155–160 ppm (C=O), aromatic carbons at δ 110–150 ppm.
HRMS [M+H]⁺ = 244.70 (C₁₁H₁₅ClN₂O₂)

Comparative Analysis of Reported Methods

Source Conditions Yield Purity Reference
Patent EP3752488A1 Boc₂O, Et₃N, MeCN, 60°C, 7h 85–90% >95%
PubChem Data Boc₂O, Et₃N, DCM, RT, 4h 80–85% >90%
Literature Boc₂O, DMAP, THF, 40°C, 2h 90% >95%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate and related pyridine/pyrimidine carbamate derivatives:

Compound Name Substituents/Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Cl, 5-NH₂, 4-carbamate C₁₀H₁₄ClN₃O₂ 243.7 (calc.) Amine protection; potential kinase inhibitor intermediate
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-Cl, 2-carbamate C₁₀H₁₃ClN₂O₂ 228.7 Intermediate for nucleoside analogs
tert-Butyl (2-chloropyrimidin-4-yl)carbamate 2-Cl (pyrimidine), 4-carbamate C₉H₁₂ClN₃O₂ 229.66 Building block for anticancer agents
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-Cl, 5-pivalamido, 2-methylcarbamate C₁₇H₂₄ClN₃O₃ 361.8 Modified solubility via pivalamido group
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OMe, 3-methylcarbamate C₁₃H₂₀N₂O₄ 268.3 Enhanced polarity for aqueous-phase reactions
tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate 2-Cl, 5-I (pyrimidine), tetrahydro-2H-pyran C₁₆H₂₃ClIN₃O₃ 491.7 Antiviral/anticancer scaffold with fused ring system

Key Observations:

Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with methoxy (e.g., ), hydroxy (), or pivalamido () groups. Chlorine positioning (2-Cl in the target vs. 4-Cl in ) alters electronic effects: 2-Cl on pyridine creates a stronger electron-withdrawing environment, which may influence aromatic substitution reactivity.

Heterocycle Variations :

  • Pyrimidine-based analogs (e.g., ) exhibit distinct electronic profiles compared to pyridine derivatives due to the additional nitrogen atom, affecting π-π stacking interactions in drug design.

Synthetic Utility :

  • The target compound’s tert-butyl carbamate group facilitates deprotection under mild acidic conditions (e.g., TFA), a strategy shared with compounds in .
  • Complex analogs like incorporate fused rings (e.g., tetrahydro-2H-pyran) for conformational rigidity, a feature absent in simpler pyridine derivatives.

Physicochemical Properties: The amino group increases water solubility relative to lipophilic substituents (e.g., pivalamido in ). However, the 2-Cl substituent counterbalances this by enhancing lipophilicity, as seen in logP comparisons (estimated logP for target: ~1.5 vs. ~2.8 for ).

Biological Relevance: While direct activity data for the target compound are unavailable, structurally related pyridine carbamates are intermediates in kinase inhibitors (e.g., CDK9 inhibitors in ) and antiviral agents (). The 5-amino group may serve as a handle for further functionalization, such as coupling with carboxylic acids or electrophiles.

Biological Activity

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2O2C_{11}H_{15}ClN_{2}O_{2} with a molecular weight of approximately 244.70 g/mol. The compound features a pyridine ring substituted with an amino group at the 5-position and a chloro group at the 2-position, which contributes to its unique biological interactions.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor and receptor ligand . The compound's structure allows it to interact with various biological targets, influencing enzymatic activity by either inhibiting or activating specific pathways. The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition of enzymatic functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it has shown promise as a CYP1A2 inhibitor, which could have implications for drug metabolism and pharmacokinetics.
  • Antiparasitic Activity : In studies focusing on antiparasitic effects, modifications to the compound's structure have been explored to enhance its efficacy against parasites. For example, derivatives have been evaluated for their ability to inhibit PfATP4-associated Na+^+-ATPase activity, which is crucial for the survival of malaria parasites .
  • Therapeutic Applications : The compound is being investigated for potential therapeutic applications in treating diseases related to enzyme dysfunctions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CYP1A2, affecting drug metabolism
AntiparasiticModulates PfATP4 activity; potential in malaria treatment
Receptor BindingInteracts with specific receptors influencing signaling

Case Study: Antiparasitic Efficacy

In a recent study examining the efficacy of various pyridine derivatives against malaria parasites, this compound was tested alongside structural analogs. Results indicated that while some modifications improved aqueous solubility, they also affected metabolic stability and potency against the parasites. Notably, a derivative with enhanced lipophilicity showed promising results in inhibiting parasite growth in vitro .

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